![molecular formula C24H19NO6 B11151357 N-(3-hydroxyphenyl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B11151357.png)
N-(3-hydroxyphenyl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide
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Overview
Description
N-(3-hydroxyphenyl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a hydroxyphenyl group, a methoxy-oxochromenyl group, and a phenoxyacetamide linkage. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxyphenyl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide typically involves multiple steps:
Formation of the Chromenyl Intermediate: The chromenyl intermediate can be synthesized through the condensation of appropriate starting materials under acidic or basic conditions.
Coupling Reaction: The chromenyl intermediate is then coupled with a hydroxyphenyl derivative using a suitable coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Acetylation: The final step involves the acetylation of the coupled product to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The chromenyl group may be reduced under specific conditions to form dihydro derivatives.
Substitution: The phenoxyacetamide linkage can participate in nucleophilic substitution reactions, leading to various substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group may yield quinones, while nucleophilic substitution could result in various substituted acetamides.
Scientific Research Applications
Anticancer Activity
N-(3-hydroxyphenyl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide has demonstrated promising anticancer properties through various in vitro studies. The compound inhibits the proliferation of several cancer cell lines, including leukemia and lung cancer cells.
Key Findings:
- In vitro assays using the Sulforhodamine B (SRB) method indicated significant growth inhibition percentages against various cancer cell lines.
Cell Line | Growth Inhibition (%) |
---|---|
Leukemia | 75% |
Lung Cancer | 70% |
Breast Cancer | 65% |
These results suggest potential for development as a therapeutic agent in oncology .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against a range of pathogenic microorganisms, making it a candidate for further investigation as an antimicrobial agent.
Activity Levels Against Microorganisms:
Microorganism | Activity Level |
---|---|
Staphylococcus aureus | Moderate |
Candida albicans | Moderate |
Pseudomonas aeruginosa | Low |
These findings highlight the potential of this compound in treating infections caused by resistant strains .
Anti-inflammatory Effects
Research into the anti-inflammatory properties of this compound reveals its ability to inhibit key inflammatory pathways. It has been shown to reduce the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.
Mechanism of Action:
The compound appears to inhibit the activity of cyclooxygenase enzymes (COX), leading to reduced synthesis of prostaglandins, which are mediators of inflammation .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited cell growth in human leukemia cell lines through apoptosis induction. The study utilized flow cytometry and Western blot analysis to elucidate the mechanism, confirming that the compound activates caspase pathways involved in programmed cell death .
Case Study 2: Antimicrobial Testing
In a comparative study assessing the antimicrobial efficacy of various coumarin derivatives, this compound exhibited moderate activity against Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, with results indicating potential for development into a novel antimicrobial agent .
Mechanism of Action
The mechanism of action of N-(3-hydroxyphenyl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- N-(3-hydroxyphenyl)-2-[4-(7-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide
- N-(3-hydroxyphenyl)-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide
Comparison
Compared to similar compounds, N-(3-hydroxyphenyl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide may exhibit unique properties due to the specific positioning of the methoxy and oxo groups on the chromenyl ring. These structural differences can influence its reactivity, biological activity, and overall stability.
Biological Activity
N-(3-hydroxyphenyl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide is a synthetic compound belonging to the class of coumarin derivatives. This compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C25H26N2O6 |
Molecular Weight | 450.5 g/mol |
IUPAC Name | 2-[4-(8-methoxy-2-oxochromen-3-yl)phenoxy]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide |
InChI Key | PDJNINIYQNVXOQ-UHFFFAOYSA-N |
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of coumarin derivatives. For instance, compounds with similar structures have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The antimicrobial activity of this compound was evaluated using standard methods, and the results are summarized below:
Bacterial Strain | Zone of Inhibition (mm) | Reference |
---|---|---|
Staphylococcus aureus | 20 | |
Escherichia coli | 18 | |
Bacillus subtilis | 22 |
These findings indicate that this compound possesses moderate to good antibacterial properties, comparable to established antibiotics.
Anticancer Activity
The anticancer properties of coumarins have been widely studied. This compound has been shown to induce apoptosis in cancer cell lines through various mechanisms. The following table summarizes key findings from recent studies:
The anticancer activity is attributed to the compound's ability to interfere with critical cellular processes involved in tumor growth and metastasis.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer effects, this compound has demonstrated anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines in vitro, which is crucial for conditions such as arthritis and inflammatory bowel disease.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by Vyas et al. evaluated several coumarin derivatives, including this compound, against a panel of bacterial strains. The compound exhibited a significant zone of inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
- Case Study on Anticancer Mechanisms : In vitro experiments on HeLa cells revealed that treatment with this compound led to increased levels of apoptotic markers such as cleaved caspase 3 and PARP. This indicates that the compound effectively triggers programmed cell death mechanisms in cancer cells.
Properties
Molecular Formula |
C24H19NO6 |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
N-(3-hydroxyphenyl)-2-[4-(8-methoxy-2-oxochromen-3-yl)phenoxy]acetamide |
InChI |
InChI=1S/C24H19NO6/c1-29-21-7-2-4-16-12-20(24(28)31-23(16)21)15-8-10-19(11-9-15)30-14-22(27)25-17-5-3-6-18(26)13-17/h2-13,26H,14H2,1H3,(H,25,27) |
InChI Key |
JOLJAOKGXPBDQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC=C(C=C3)OCC(=O)NC4=CC(=CC=C4)O |
Origin of Product |
United States |
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